Ferrous hydroxide
Description
Properties
Molecular Formula |
FeH2O2 |
|---|---|
Molecular Weight |
89.86 g/mol |
IUPAC Name |
iron(2+);dihydroxide |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2/q+2;;/p-2 |
InChI Key |
NCNCGGDMXMBVIA-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[OH-].[Fe+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ferrous Hydroxide vs. Ferric Hydroxide (Fe(OH)₃)
Key Differences :
This compound vs. Ferrous Carbonate (FeCO₃)
Aging Dynamics :
This compound vs. Ferrous Sulfate (FeSO₄)
Pharmacological Note:
This compound vs. Ferric Oxide (Fe₂O₃)
Environmental Impact :
- Fe₂O₃ nanoparticles are used in drug delivery, whereas Fe(OH)₂’s instability restricts its utility .
Preparation Methods
Nitrogen-Purged Syringe Method
The most widely cited method involves deoxygenating reactants using nitrogen gas to prevent oxidation. As detailed in CN105819516A , the protocol includes:
-
Boiling distilled water under nitrogen flow (80–100 SCCM) to remove dissolved oxygen.
-
Preparing FeSO₄·7H₂O (5.56 g/100 mL) and NaOH (1.6 g/100 mL) solutions in oxygen-free water.
-
Pre-treating syringes by repeated push-pull cycles with deoxygenated water to remove adsorbed oxygen.
-
Mixing FeSO₄ and NaOH solutions in a 1:1.1–1.3 volume ratio via syringe injection at 0.2–0.5 mL/s.
-
White Fe(OH)₂ precipitates remain stable for >24 hours under nitrogen.
-
Adding reduced iron powder (1–3% of FeSO₄ mass) suppresses Fe²⁺ → Fe³⁺ oxidation.
-
Optimal parameters: 94–100°C boiling, pH 12, and 30–40 SCCM nitrogen during mixing.
Alkaline Hydrolysis of Ferrous Salts
A simplified lab-scale approach involves reacting FeCl₂ with NaOH under anaerobic conditions11:
-
Dissolve 20 g iron filings in 100 mL HCl to generate FeCl₂.
-
Filter and slowly add 45 g NaOH in 100 mL H₂O to avoid exothermic runaway.
-
Immediate grey precipitate formation (Fe(OH)₂), darkening upon air exposure11.
Limitations :
-
Rapid oxidation necessitates inert gas purging (e.g., argon).
Electrochemical and Oxidation-Control Methods
Controlled Oxidation of Metallic Iron
US1689951A describes an industrial process for Fe(OH)₂ production via iron oxidation:
-
Wet iron borings with acidic solution (e.g., 1–10% H₂SO₄).
-
Expose to air to form surface Fe(OH)₂ coatings .
-
Mechanically remove coatings via agitation and flush with acid salt solutions.
Advantages :
-
Scalable for bulk synthesis.
-
Utilizes low-cost iron waste.
Challenges :
Electrochemical Reduction
A niche method employs cathodic reduction of Fe³⁺ to Fe²⁺ in alkaline media:
-
Electrolyze Fe(NO₃)₃ solution at −0.8 V (vs. Ag/AgCl) .
Outcomes :
Biomimetic and Green Synthesis Approaches
Protein-Mediated Crystallization
The Mms6 protein from Magnetospirillum magneticum templates Fe(OH)₂ nucleation:
-
Mix Fe²⁺/Fe³⁺ solutions with Mms6 (1–5 mg/mL).
-
Oxidize partially under N₂ to form uniform Fe(OH)₂ nanocrystals .
-
Cubo-octahedral crystals (50–100 nm) with narrow size distribution.
-
Protein adsorption stabilizes Fe²⁺ and directs crystal morphology.
Comparative Analysis of Methods
Challenges and Stabilization Strategies
Oxidation Mitigation
pH and Temperature Sensitivity
Industrial and Research Applications
Q & A
Q. What are the optimal synthesis methods for producing high-purity ferrous hydroxide in laboratory settings?
this compound is typically synthesized via precipitation reactions under inert conditions to prevent oxidation. A validated method involves reacting ferrous chloride (FeCl₂) with a hydroxide source (e.g., NaOH or CaO) in deoxygenated water. For example, calcium oxide (CaO) can precipitate Fe(OH)₂ from FeCl₂ solutions under controlled pH (~8–9) and temperature (25–40°C) . Key steps include:
Q. How can researchers characterize the crystallinity and purity of this compound?
Standard characterization techniques include:
- X-ray diffraction (XRD) : Identify Fe(OH)₂ peaks (e.g., 2θ = 16.5°, 33.7°) and check for impurities like Fe₃O₄ or FeOOH .
- Thermogravimetric analysis (TGA) : Monitor mass loss at 100–200°C (dehydration) and 300–400°C (decomposition to FeO) .
- Mössbauer spectroscopy : Confirm Fe²⁺ oxidation state via quadrupole splitting parameters (δ ≈ 1.2–1.4 mm/s) .
Q. Why does this compound rapidly oxidize in aqueous environments, and how can this be mitigated experimentally?
Fe(OH)₂ is thermodynamically unstable in water, oxidizing to Fe³⁺ species (e.g., FeOOH, Fe₃O₄) via dissolved O₂. Mitigation strategies:
- Acidified solutions : Adding HCl (0.1–1 M) suppresses hydrolysis and stabilizes Fe²⁺ .
- Chelating agents : Ethylenediaminetetraacetic acid (EDTA) binds Fe²⁺, reducing redox activity .
- In-situ monitoring : Use electrochemical probes (e.g., ORP sensors) to track oxidation kinetics .
Advanced Research Questions
Q. What mechanisms govern the oxidation of this compound to magnetite (Fe₃O₄) under varying experimental conditions?
Fe(OH)₂ oxidizes to Fe₃O₄ via a two-step process:
Partial oxidation : Fe(OH)₂ → FeOOH + Fe(OH)₂ (unreacted).
Solid-state reaction : FeOOH + Fe(OH)₂ → Fe₃O₄ + H₂O.
Key variables affecting kinetics and product composition:
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in solubility products (Ksp) and redox potentials often arise from:
- Experimental conditions : Variations in ionic strength, temperature, or O₂ contamination .
- Characterization limitations : Amorphous Fe(OH)₂ vs. crystalline phases yield different data .
Methodological recommendations : - Replicate studies under strictly controlled atmospheres (e.g., gloveboxes).
- Cross-validate using multiple techniques (e.g., XRD, TGA, ICP-MS) .
- Consult computational models (DFT) to reconcile experimental and theoretical values .
Q. What novel applications of this compound are emerging in environmental or materials science research?
Recent advances include:
- Wastewater treatment : Fe(OH)₂ reduces Cr(VI) to Cr(III) via surface-mediated electron transfer .
- Battery anodes : Fe(OH)₂-derived Fe₃O₄ exhibits high theoretical capacity (926 mAh/g) in Li-ion batteries .
- Magnetic composites : Fe(OH)₂/Fe₃O₄ hybrids show promise in targeted drug delivery systems .
Methodological Best Practices
- Reproducibility : Document inert gas flow rates, reagent purity, and stirring speeds in detail .
- Data interpretation : Use error bars for XRD peak intensities and TGA mass losses to quantify uncertainty .
- Interdisciplinary collaboration : Partner with computational chemists or engineers to optimize synthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
